molecular formula C10H10BrNO B13338004 1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13338004
M. Wt: 240.10 g/mol
InChI Key: KADKDFVUCBVKBQ-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C10H10BrNO It is characterized by the presence of a bromopyridine moiety attached to a cyclopropane ring, which is further connected to a carbaldehyde group

Preparation Methods

The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of pyridine derivatives followed by cyclopropanation and subsequent formylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

For industrial production, the process may be scaled up using optimized reaction conditions and continuous flow techniques to ensure consistency and efficiency. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromopyridine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-[(5-Chloropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde:

    1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde: The presence of a methyl group instead of a halogen atom can influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10BrNO/c11-9-3-8(5-12-6-9)4-10(7-13)1-2-10/h3,5-7H,1-2,4H2

InChI Key

KADKDFVUCBVKBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CN=C2)Br)C=O

Origin of Product

United States

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